4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride

Overview

Description

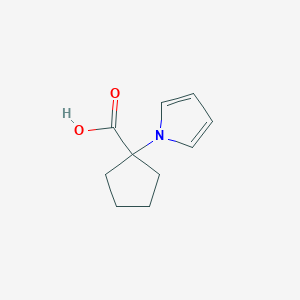

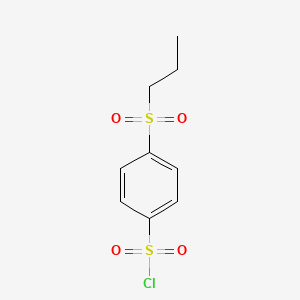

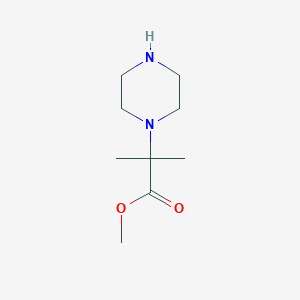

“4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1250742-44-9 . It has a molecular weight of 282.77 . The IUPAC name for this compound is 4-(propylsulfonyl)benzenesulfonyl chloride .

Molecular Structure Analysis

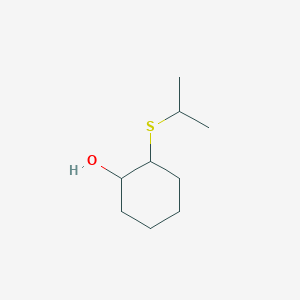

The InChI code for this compound is 1S/C9H11ClO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride” include a molecular weight of 282.77 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis of Polymers

4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride: is used in the synthesis of aromatic polysulfones, which are high-performance polymers with exceptional thermal resistance and strength properties . These polymers are utilized in various high-technology areas such as electronics, aviation, and robotics due to their stability in high operating temperatures and aggressive chemical environments.

Medicinal Chemistry

In medicinal chemistry, sulfonyl chlorides like 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride are valuable for their reactivity with heterocyclic amines to create complex sulfonamides . These sulfonamides can be potential therapeutic agents due to their diverse biological activities.

Organic Synthesis

This compound serves as a reagent for the installation of the sulfonyl protecting group, which can be converted into numerous sulfonyl derivatives . These derivatives are important intermediates in organic synthesis, leading to the creation of various complex molecules.

Material Science

Sulfonyl chlorides are integral in the manufacture of materials like elastomers, dyes, and ion exchange resins . Their ability to form stable bonds and structures makes them suitable for creating materials that can withstand harsh conditions.

Agriculture

The compound is also used in the synthesis of herbicides . Its reactivity allows for the creation of compounds that can selectively target and control the growth of unwanted plants and weeds.

Catalysis

Recent studies have shown that sulfonyl chlorides are used in building synthetic receptors and catalysts . These catalysts are crucial in speeding up chemical reactions, which is vital for industrial processes and research applications.

Safety and Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle with care, using protective gloves, clothing, and eye/face protection, and to use only in a well-ventilated area .

properties

IUPAC Name |

4-propylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHGSOACWLFGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1443381.png)

![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)

![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)

amine](/img/structure/B1443390.png)

![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)

![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)